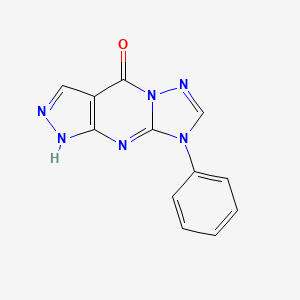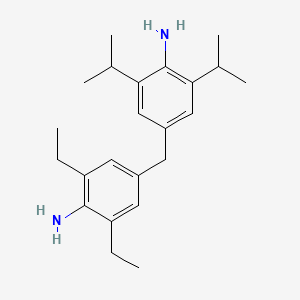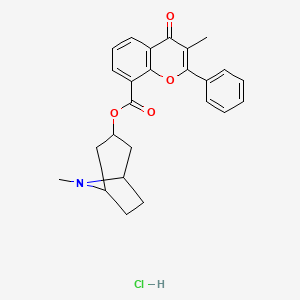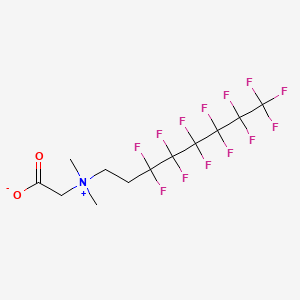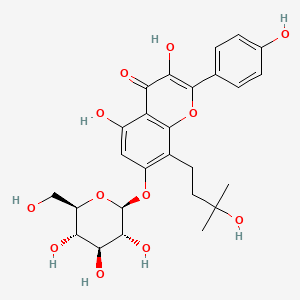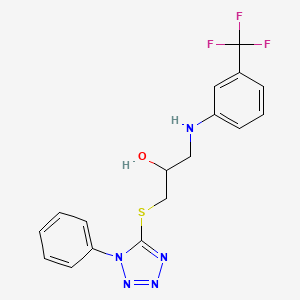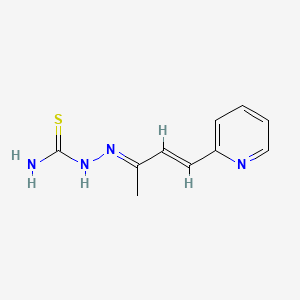
Pusilline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pusilline: は、その独特な特性と潜在的な用途のために、さまざまな科学分野で関心を集めている化学化合物です。特定の条件下での安定性と反応性で知られており、学術および産業の両方において貴重な研究対象となっています。
準備方法
合成経路と反応条件: Pusillineは、それぞれ特定の反応条件を伴ういくつかの方法で合成できます。一般的な合成経路の1つは、前駆体化合物を制御された温度および圧力条件下で反応させることを含みます。溶媒、触媒、反応時間の選択は、最終生成物の収率と純度に大きな影響を与える可能性があります。
工業生産方法: 産業環境では、this compoundの生産は通常、反応条件が厳密に制御されて一貫性と効率が確保される大規模化学反応器で行われます。プロセスには、さまざまな用途に適した高純度のthis compoundを得るための精製や結晶化などの手順が含まれる場合があります。
化学反応の分析
反応の種類: Pusillineは、酸化、還元、置換反応など、いくつかの種類の化学反応を起こします。これらの反応は、多くの場合、所望の化学変換を促進する特定の試薬と条件によって促進されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用してthis compoundを酸化し、さまざまな酸化誘導体を生成できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してthis compoundを還元し、さまざまな還元型を生成します。
置換: this compoundを含む置換反応では、多くの場合、高効率と選択性を達成するために触媒と特定の溶媒が必要です。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりさまざまな官能基を持つ酸化誘導体が生成される場合があり、還元によりさまざまな還元型のthis compoundが生成される可能性があります。
科学研究への応用
This compoundは、次のような科学研究において幅広い用途があります。
化学: さまざまな化学反応における試薬として、および他の化合物を合成するための前駆体として使用されます。
生物学: this compoundは、細胞プロセスへの影響や生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: 特に特定の疾患の治療におけるthis compoundの潜在的な治療用途を調べるための研究が進められています。
産業: this compoundは、その独特な特性が特定の産業プロセスに活用される特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
Pusilline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.
作用機序
Pusillineがその効果を発揮するメカニズムは、特定の分子標的と経路との相互作用を伴います。これらの相互作用は、this compoundが使用されるコンテキストに応じて、さまざまな生化学的および生理学的反応をもたらす可能性があります。詳細な分子メカニズムはまだ調査中ですが、特定の受容体や酵素に結合し、それらの活性を調節することに関与すると考えられています。
特性
CAS番号 |
492-06-8 |
|---|---|
分子式 |
C15H26N2 |
分子量 |
234.38 g/mol |
IUPAC名 |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m1/s1 |
InChIキー |
SLRCCWJSBJZJBV-KBUPBQIOSA-N |
異性体SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
正規SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


